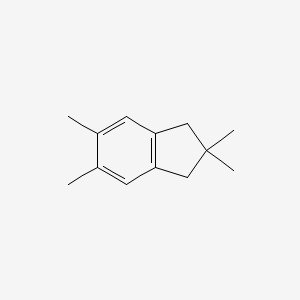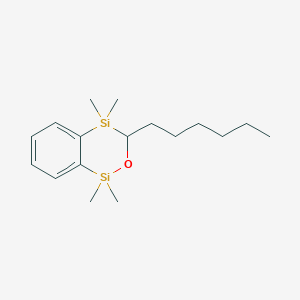
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is a unique organosilicon compound It features a benzoxadisiline core, which is a silicon-containing heterocycle, and is substituted with hexyl and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline typically involves the reaction of appropriate silanes with benzoxadisiline precursors under controlled conditions. Commonly, the reaction is carried out in the presence of a catalyst such as platinum or palladium to facilitate the formation of the silicon-oxygen bonds. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity. Additionally, scaling up the reaction requires optimization of reaction parameters to maintain efficiency and safety.
化学反応の分析
Types of Reactions
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles such as alkoxides or amines; reactions may require catalysts and are often performed under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized benzoxadisiline compounds.
科学的研究の応用
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicone resins and coatings.
作用機序
The mechanism of action of 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline involves its interaction with various molecular targets. The silicon centers can form strong bonds with oxygen and other electronegative atoms, which can influence the compound’s reactivity and stability. The pathways involved in its reactions often include the formation and cleavage of silicon-oxygen bonds, which are crucial for its function in various applications.
類似化合物との比較
Similar Compounds
3,3,4,4-Tetramethylhexane: A structurally similar compound but lacks the benzoxadisiline core.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another silicon-containing compound with a different core structure.
Uniqueness
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is unique due to its benzoxadisiline core, which imparts distinct chemical and physical properties
特性
CAS番号 |
139767-72-9 |
|---|---|
分子式 |
C17H30OSi2 |
分子量 |
306.6 g/mol |
IUPAC名 |
3-hexyl-1,1,4,4-tetramethyl-3H-2,1,4-benzoxadisiline |
InChI |
InChI=1S/C17H30OSi2/c1-6-7-8-9-14-17-18-20(4,5)16-13-11-10-12-15(16)19(17,2)3/h10-13,17H,6-9,14H2,1-5H3 |
InChIキー |
MKJRUWSXRAWEMM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1O[Si](C2=CC=CC=C2[Si]1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


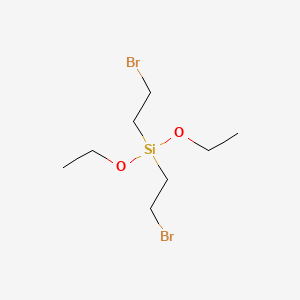

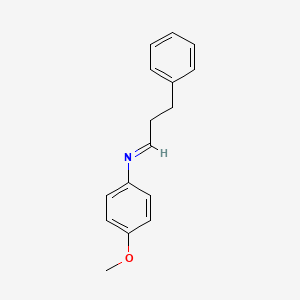
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
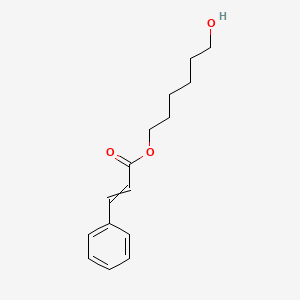
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
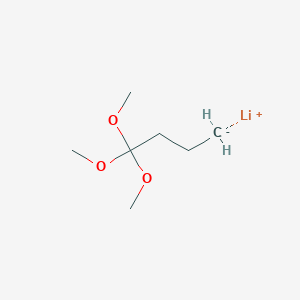
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)

